“4-bromo-3-chlorobenzonitrile” is a chemical compound with the molecular formulaC7H3BrClN and a molecular weight of 216.5 . It’s often used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
: This compound is widely used in the agrochemical industry as a key intermediate in the synthesis of various pesticides and herbicides. It is used in the production of fungicides, insecticides, and herbicides that are used to protect crops from pests and diseases .
: As an organic compound, “4-Bromo-3-chlorobenzonitrile” can serve as a building block in the synthesis of more complex chemical structures. Its bromine and chlorine atoms make it a good candidate for reactions involving nucleophilic substitution, where these atoms can be replaced by other groups.
: In material science, “4-Bromo-3-chlorobenzonitrile” can be used in the synthesis of new materials. For example, it could be used in the production of polymers or other macromolecules.
: “4-Bromo-3-chlorobenzonitrile” could be used as a standard or reagent in analytical chemistry. For example, it could be used in chromatography as a standard to help identify or quantify other substances.
: This compound can be used as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be incorporated into a wide range of drug molecules, potentially enhancing their effectiveness or altering their properties.
: “4-Bromo-3-chlorobenzonitrile” could be used as a tracer or marker in environmental testing. For example, it could be used to track the movement of pollutants in a water system or to study the degradation of certain materials in the environment.
4-Bromo-3-chlorobenzonitrile is an aromatic compound with the molecular formula C7H3BrClN and a molecular weight of 216.46 g/mol. It is characterized by the presence of a bromine atom at the para position and a chlorine atom at the meta position relative to the nitrile group (–C≡N) on a benzene ring. This compound appears as a white to almost white crystalline powder and has a melting point of approximately 67-68°C and a boiling point of 142-143°C under reduced pressure . Its solubility in methanol indicates moderate polarity, which is typical for nitriles.
There is no documented information regarding a specific biological mechanism of action for 4-bromo-3-chlorobenzonitrile. As a chemical intermediate, its role lies in forming the core structure of other molecules with potential biological activities.
The chemical reactivity of 4-Bromo-3-chlorobenzonitrile is influenced by its halogen substituents and the nitrile group. It can participate in various reactions, including:
4-Bromo-3-chlorobenzonitrile can be synthesized through several methods, including:
4-Bromo-3-chlorobenzonitrile serves as an important intermediate in organic synthesis, particularly in:
Interaction studies involving 4-Bromo-3-chlorobenzonitrile focus on its reactivity with various nucleophiles and electrophiles. These studies help to elucidate its potential as a precursor for biologically active compounds. The interactions often involve assessing how substituents influence reaction pathways and product formation .
Several compounds exhibit structural similarities to 4-Bromo-3-chlorobenzonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | Similar halogenated structure with different positioning of halogens. |
| 4-Bromo-benzenesulfonamide | C7H6BrN | Contains a sulfonamide group, differing in functional groups. |
| 4-Chloro-3-bromobenzenesulfonamide | C7H6BrClN | Similar halogen positions but includes a sulfonamide functionality. |
| 3-Bromo-4-chlorobenzenesulfonamide | C7H6BrClN | Variation in halogen positions; used in similar applications. |
The uniqueness of 4-Bromo-3-chlorobenzonitrile lies in its specific arrangement of bromine and chlorine substituents relative to the nitrile group, influencing its reactivity and application potential compared to these similar compounds .
Vapor phase halogenation of benzonitrile derivatives represents a significant advancement in the synthesis of 4-bromo-3-chlorobenzonitrile, offering enhanced selectivity and reduced environmental impact compared to traditional solution-phase methods [7]. The vapor-phase halogenation process utilizes nitrogen-halogen-succinimide compounds as halogenating reagents under near-ambient conditions, providing a dry chemistry alternative for creating halogen-based intermediates [7].
The mechanism of vapor phase halogenation follows a surface-mediated radical initiator pathway where terminal hydrogen atoms on the aromatic ring are replaced by halogen atoms through the formation of radical intermediates [7]. This process proceeds through the generation of molecular halogens, analogous to allylic or benzylic halogenation reactions observed in solution-phase systems [7].
For bromination reactions, nitrogen-bromosuccinimide serves as the primary halogenating agent at temperatures ranging from 130-170°C under reduced pressure conditions of 10^-1 millibar [7]. The reaction demonstrates high chemoselectivity and can be used to selectively halogenate specific positions on the aromatic ring in the presence of other functional groups [7]. The vapor-phase conditions are comparable to existing chemical processes and can potentially be undertaken inside standard reactor systems without requiring high vacuum environments [7].
Chlorination protocols employ nitrogen-chlorosuccinimide under similar temperature and pressure conditions, with the reaction proceeding via electrophilic aromatic substitution mechanisms [8]. The chlorination process typically requires temperatures of 130-170°C and contact times of approximately 2 hours to achieve complete conversion [8]. These conditions provide superior control over regioselectivity compared to solution-phase alternatives [8].
Solution-phase halogenation techniques for 4-bromo-3-chlorobenzonitrile synthesis involve the sequential introduction of bromine and chlorine substituents using traditional electrophilic aromatic substitution reactions [1] . The most widely documented approach involves starting with 3-chlorobenzonitrile and performing selective bromination at the para position using molecular bromine in the presence of iron(III) bromide catalyst .
The bromination reaction proceeds via electrophilic aromatic substitution, where iron(III) bromide polarizes molecular bromine to generate the electrophilic bromine species that attacks the electron-rich para position relative to the nitrile group . The reaction conditions typically require temperatures of 80-120°C with reaction times ranging from 4-8 hours to achieve conversions of 68-72% .
An alternative solution-phase method employs potassium bromate in concentrated sulfuric acid, which involves dissolving 3-chlorobenzonitrile in 70% sulfuric acid followed by slow addition of potassium bromate [1] . This approach generates bromine in situ, facilitating electrophilic substitution while avoiding the handling of gaseous molecular bromine . The reaction proceeds at room temperature over 7 hours, yielding the desired product in 70% yield with 98% purity by gas chromatography analysis [1].
Sequential halogenation approaches involve the stepwise introduction of halogen substituents, beginning with chlorination of benzonitrile derivatives followed by selective bromination . These methods require careful control of reaction conditions to prevent over-halogenation and ensure regioselectivity . The use of Lewis acid catalysts such as aluminum chloride or iron(III) chloride enhances the electrophilicity of the halogenating species [8].
Selective halogenation strategies focus on achieving high regioselectivity while minimizing the formation of unwanted isomers and by-products [11]. The selectivity-generating step in halogenation reactions is the breakage of carbon-hydrogen bonds by halogen radicals, which determines the overall product distribution [11].
Bromination exhibits significantly higher selectivity compared to chlorination due to differences in activation energies for the key propagation steps [11]. For bromination reactions, the activation energy differences between primary and secondary carbon-hydrogen bond breaking are approximately 3 kilocalories per mole, resulting in selectivity ratios of 97:1 [11]. In contrast, chlorination shows lower selectivity with activation energy differences of only 1 kilocalorie per mole, yielding selectivity ratios of approximately 4:1 [11].
The enhanced selectivity of bromination arises from the endothermic nature of the hydrogen abstraction step, which forms a weaker hydrogen-bromine bond (87 kilocalories per mole) compared to the hydrogen-chlorine bond (103 kilocalories per mole) formed during chlorination [11]. This thermodynamic difference results in a "late" transition state for bromination that resembles the products, leading to greater sensitivity to structural differences in the substrate [11].
Metal-free oxidative halogenation protocols have been developed using graphene oxide as a carbocatalyst for the halogenation of aromatic substrates [25]. These protocols utilize potassium halides as halogen sources and oxone as a green oxidant in methanol solvent, yielding regioselective products in high to excellent yields [25]. The graphene oxide catalyst can be recycled successfully for multiple cycles without loss of catalytic activity [25].
Cyanation of halogenated aromatic precursors represents a crucial alternative route for synthesizing 4-bromo-3-chlorobenzonitrile, particularly through palladium-catalyzed cross-coupling methodologies [29] [30]. The palladium-catalyzed cyanation process utilizes potassium ferrocyanide as a non-toxic cyanide source, addressing safety concerns associated with traditional cyanation methods that employ highly toxic hydrogen cyanide or metal cyanides [30].
The optimized cyanation protocol employs dimethylacetamide-toluene as a mixed solvent system with palladium precatalysts, achieving excellent yields with quality control suitable for large-scale synthesis [29]. Design of experiments techniques have been employed to enhance reaction conversion and reduce dimeric impurities, resulting in successful preparation of benzonitrile derivatives on 117 kilogram scale [29].
Nickel-catalyzed cyanation methodologies have emerged as alternative approaches using zinc cyanide as the cyanide source [17]. These reactions proceed at room temperature using air and moisture stable nickel(II) XantPhos precatalysts, providing practical advantages for industrial implementation [17]. The methodology demonstrates broad substrate scope including heterocyclic chlorides and bromides [17].
The mechanism of palladium-catalyzed cyanation involves oxidative addition of the aryl halide to palladium(0), followed by cyanide coordination and reductive elimination to form the carbon-nitrogen triple bond [30]. Palladacycle precatalysts prove most effective compared to traditional palladium sources, as they generate the active catalyst efficiently in situ upon exposure to base without requiring pre-reduction steps [30].
Aqueous cyanation systems utilizing potassium ferrocyanide trihydrate with phase transfer catalysts have been developed, although these still require elevated temperatures above 140°C [30]. Significant advances reported by various research groups employ 1:1 organic:aqueous solvent mixtures to enable cyanide transfer under milder conditions [30].
Metal-catalyzed cross-coupling approaches for 4-bromo-3-chlorobenzonitrile synthesis involve the strategic use of transition metal catalysts to form carbon-carbon and carbon-heteroatom bonds [12] [29]. Palladium-catalyzed systems have demonstrated particular effectiveness for cyanation reactions, with specialized ligand design enhancing catalytic performance [12].
The design of electron-withdrawing benzonitrile ligands for nickel-catalyzed cross-coupling has been explored to access valuable products through reactions involving tertiary nucleophiles [12]. Kinetic and Hammett studies demonstrate that benzonitrile moieties act as electron-acceptors to promote reductive elimination over beta-hydride elimination while stabilizing low-valent nickel intermediates [12].
Heterobimetallic radical cross-coupling reactions between benzonitrile adducts of molybdenum(III) complexes and titanium(III) complexes provide alternative pathways for carbon-carbon bond formation [9]. These reactions proceed through heterodimerization of titanium(III) substrate complexes with persistent molybdenum-benzonitrile radical adducts, resulting in diamagnetic coupling products [9].
The development of palladium-catalyzed cyanation systems demonstrates applicability to aryl chlorides at low catalyst loadings while working effectively with heterocyclic halides, including five-membered heterocycles bearing free nitrogen-hydrogen groups [30]. These systems complete reactions within one hour at temperatures of 100°C or lower [30].
Copper-catalyzed methods for cyanation have been developed using catalytic quantities of copper, although these protocols still have limitations compared to palladium-based systems [30]. The Rosenmund-von Braun reaction traditionally requires heating superstoichiometric amounts of copper(I) cyanide with aryl iodides at elevated temperatures [30].
Regioselective functionalization methods for benzonitrile derivatives encompass amino-catalyzed benzannulation reactions and directed carbon-hydrogen activation strategies [13] [16]. The amino-catalyzed [3+3] benzannulation of alpha,beta-unsaturated aldehydes with 4-arylsulfonyl-2-butenenitriles provides a straightforward synthesis of substituted benzonitriles [13].
Using pyrrolidine as an organocatalyst via iminium activation, benzannulation reactions proceed under mild conditions without metals, additional oxidants, or strong bases, making this an efficient and environmentally friendly method [13]. The reaction demonstrates complete regioselectivity, with the zwitterionic intermediate formation occurring preferentially at the less hindered carbon site due to steric repulsion between bulky phenylsulfonyl groups and phenyl moieties [13].
Pivalophenone nitrogen-hydrogen imine serves as a benzonitrile surrogate for directed carbon-hydrogen functionalization reactions under cobalt catalysis [16]. This methodology enables directed carbon-hydrogen alkylation and arylation reactions with alkyl bromides and aryl halides while providing a transformable functional group [16].
Palladium-catalyzed regioselective distal carbon(sp2)-hydrogen functionalization has emerged as a promising approach for achieving site-selectivity in meta and para positions [15]. While directing group-assisted strategies for proximal carbon-hydrogen activation are well-established, distal functionalization has proven more challenging and has attracted significant research interest [15].
Metal-free synthesis routes from aldehydes involve oxime formation and dehydration processes . The aldoxime intermediate is formed using hydroxylamine in trifluoroethanol, followed by dehydration catalyzed by cesium carbonate . This approach avoids transition metals, simplifying purification and demonstrating compatibility with acid-sensitive substrates .
Process optimization for 4-bromo-3-chlorobenzonitrile synthesis involves comprehensive evaluation of reaction parameters including temperature, pressure, contact time, and catalyst loading to achieve maximum yield and selectivity [32] [43]. Industrial ammoxidation processes employ fluidized-bed reactors operating at temperatures of 410-420°C with catalyst loadings of 37-45 grams toluene per liter catalyst per hour [43].
The ammoxidation of toluene derivatives to benzonitrile compounds utilizes specialized catalysts such as tungsten-vanadium oxide layered metal oxides, which demonstrate superior selectivity compared to conventional vanadium-based catalysts [32]. Under optimized conditions, these catalysts achieve 99.7% conversion of toluene with 93.5% selectivity to benzonitrile products [32].
Temperature control represents a critical optimization parameter, with optimal reaction temperatures ranging from 400-450°C for ammoxidation processes [32]. Higher temperatures may lead to increased side reactions and catalyst deactivation, while lower temperatures result in incomplete conversion [32]. The reaction exhibits high exothermicity with heat of reaction values of -256 kilojoules per mole, necessitating effective heat management systems [10].
Feed ratio optimization focuses on ammonia to aromatic substrate ratios, with industrial processes typically employing ratios of 4:1 [43]. However, research has demonstrated that lower ammonia ratios can improve ammonia utilization efficiency while maintaining acceptable benzonitrile yields [32]. At ammonia to toluene ratios of 2:1, ammonia efficiency reaches 73.9% with benzonitrile yields of 70.2% [32].
Contact time optimization involves balancing conversion and selectivity with process throughput requirements [43]. Typical contact times range from 2.4 seconds for fluidized-bed processes to several hours for batch operations [43]. Extended contact times generally improve conversion but may increase formation of over-oxidation products [32].
Pressure optimization considers both thermodynamic and kinetic factors, with most industrial processes operating at pressures of 0.03-0.05 megapascals [43]. Higher pressures may enhance reaction rates but require more robust equipment and higher operating costs [43].
| Process Parameter | Ammoxidation Process | Halogenation Process | Cyanation Process |
|---|---|---|---|
| Reactor Type | Fluidized Bed | Fixed Bed/Batch | Batch/Continuous |
| Temperature Range (°C) | 410-420 | 80-150 | 100-140 |
| Pressure (MPa) | 0.03-0.05 | 0.1-1.0 | 0.1 |
| Contact Time (s) | 2.4 | 3600-28800 | 3600-7200 |
| Catalyst Loading (g toluene/L cat·h) | 37-45 | Not applicable | 2-10 mol% |
| Feed Ratio (NH3:Toluene) | 4:1 | Not applicable | Not applicable |
| Conversion (%) | 97 | 70-95 | 85-98 |
| Selectivity (%) | 87.4 | 68-90 | 90-95 |
| Productivity (g/L·h) | 129 | 10-50 | 20-80 |
Green chemistry approaches for 4-bromo-3-chlorobenzonitrile synthesis emphasize the development of environmentally benign processes that minimize waste generation, reduce energy consumption, and eliminate toxic reagents [21] [22]. Ionic liquid-based synthesis methods represent a significant advancement in sustainable production, utilizing recyclable ionic liquid systems as both solvent and catalyst [21].
The ionic liquid approach employs hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to traditional hydroxylamine hydrochloride, eliminating the need for metal salt catalysts and additional separation steps [21]. The ionic liquid exhibits multiple roles including co-solvent, catalysis, and phase separation, greatly simplifying the overall process [21]. Under optimized conditions with benzaldehyde to ionic liquid molar ratios of 1:1.5, conversions and yields of 100% are achieved at 120°C within 2 hours [21].
Metal-free synthesis protocols have been developed using non-noble metal oxides as stable and durable nanocatalysts for the conversion of alcohols to nitriles using aqueous ammonia and molecular oxygen [22]. These nitrogen-doped graphene-layered catalysts provide an environmentally benign alternative to traditional cyanation procedures that employ toxic cyanides [22]. The process demonstrates broad applicability for synthesizing structurally diverse aromatic, heterocyclic, and aliphatic nitriles [22].
Electrochemical synthesis methods utilize electricity as a clean energy source for benzonitrile synthesis, reducing chemical waste and enabling mild reaction conditions [45]. These approaches employ divided electrochemical cells with controlled current densities to achieve selective product formation while minimizing side reactions [45]. The electrochemical methods demonstrate particular effectiveness for cascade reactions involving aromatic amines and benzonitrile derivatives [45].
Continuous flow processing represents another sustainable approach, offering improved mass and heat transfer characteristics compared to batch processes [38]. Continuous-flow transfer hydrogenation methods have been developed for benzonitrile derivatives using formic acid-triethylamine systems over palladium catalysts [38]. These systems provide enhanced safety profiles and better process control while maintaining high selectivity [38].
Aqueous phase processes minimize organic solvent usage by conducting reactions in water-based systems [30]. Phase transfer catalysis enables effective cyanation reactions in aqueous media using environmentally acceptable cyanide sources such as potassium ferrocyanide [30]. These systems reduce volatile organic compound emissions and simplify product recovery through phase separation [30].
| Approach | Key Features | Environmental Benefits | Yield (%) | Scalability |
|---|---|---|---|---|
| Ionic Liquid Catalysis | Recyclable ionic liquid solvent | Reduced solvent waste | 85-100 | Pilot |
| Metal-Free Oxidative Halogenation | Graphene oxide catalyst, no metals | No heavy metal contamination | 80-95 | Lab |
| Electrochemical Synthesis | Electricity as clean energy source | Reduced chemical waste | 70-90 | Lab |
| Aqueous Phase Cyanation | Water as solvent, reduced toxicity | Reduced organic solvent use | 75-85 | Industrial |
| Biomimetic Ammoxidation | Enzyme-inspired catalysts | Mild reaction conditions | 60-80 | Research |
| Continuous Flow Processing | Improved mass/heat transfer | Energy efficiency | 80-95 | Industrial |
Catalyst recycling and regeneration strategies focus on developing reusable catalytic systems that maintain activity over multiple cycles [25]. Graphene oxide catalysts demonstrate successful recycling for four cycles without loss of catalytic activity in halogenation reactions [25]. Similarly, ionic liquid systems can be recovered through phase separation and reused directly without additional purification steps [21].
The nitrile group in 4-Bromo-3-chlorobenzonitrile exhibits characteristic reactivity patterns that are significantly influenced by the electron-withdrawing effects of the halogen substituents. The cyano group represents one of the most electron-deficient functional groups in organic chemistry, with a Hammett sigma value of approximately +0.66, making it a powerful deactivating group for electrophilic aromatic substitution reactions .
The hydrolysis of 4-Bromo-3-chlorobenzonitrile proceeds through well-established mechanistic pathways under both acidic and basic conditions. Under acidic conditions, the nitrile group undergoes protonation at the nitrogen atom, significantly increasing the electrophilicity of the carbon center and facilitating nucleophilic attack by water molecules [3] [4]. The reaction proceeds through a two-stage mechanism involving initial formation of an imidic acid intermediate, followed by tautomerization to the more stable amide form [3] [5].
In acidic hydrolysis, the protonated nitrile undergoes nucleophilic addition of water to form a protonated imine intermediate. This intermediate subsequently undergoes proton transfer reactions to generate the imidic acid, which then tautomerizes to form the corresponding amide. The amide intermediate can undergo further hydrolysis under vigorous acidic conditions to yield the carboxylic acid and ammonium chloride [3] [4]. The overall reaction can be represented as:
4-Bromo-3-chlorobenzonitrile + 2H₂O + HCl → 4-Bromo-3-chlorobenzoic acid + NH₄Cl
Under basic conditions, the hydrolysis mechanism involves direct nucleophilic attack of hydroxide ion on the nitrile carbon, forming an anionic intermediate that rapidly deprotonates to form the imidic acid anion. This species then undergoes subsequent hydrolysis to yield the carboxylate salt and ammonia gas [3] [4] [6]. The reaction kinetics are typically faster under basic conditions due to the stronger nucleophilic character of hydroxide compared to water.
The rate of hydrolysis for 4-Bromo-3-chlorobenzonitrile is influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of both bromine and chlorine atoms enhances the electrophilicity of the nitrile carbon, resulting in accelerated hydrolysis rates compared to unsubstituted benzonitrile [7] [8]. Studies have shown that electron-withdrawing substituents on benzonitriles can increase hydrolysis rates by factors of 2-5 depending on the specific substitution pattern and reaction conditions [7] [8].
The nitrile functionality in 4-Bromo-3-chlorobenzonitrile exhibits distinctive coordination behavior with transition metals, forming complexes that are crucial for various catalytic transformations. The nitrile group can coordinate to metal centers through both σ-donation from the nitrogen lone pair and π-back-donation from the metal d-orbitals to the antibonding π* orbitals of the C≡N bond [9] [10].
In coordination complexes, the nitrile ligand typically adopts an η¹-coordination mode through the nitrogen atom, although η²-coordination involving both carbon and nitrogen atoms has been observed in specific cases with electron-rich metal centers [11] [9]. The coordination strength of benzonitriles is generally moderate, with the compound acting as a weak σ-donor but capable of accepting electron density through π-back-donation [9] [10].
The presence of halogen substituents in 4-Bromo-3-chlorobenzonitrile affects the coordination properties by reducing the electron density on the aromatic ring system. This electronic depletion enhances the π-acceptor character of the nitrile group, making it a more effective ligand for electron-rich metal centers. Studies have demonstrated that halogenated benzonitriles form more stable complexes with low-valent transition metals compared to their unsubstituted counterparts [9] [10].
The coordination chemistry of 4-Bromo-3-chlorobenzonitrile is particularly relevant in palladium-catalyzed reactions, where the nitrile group can act as a hemilabile ligand. The compound can coordinate to palladium centers during catalytic cycles, influencing the reactivity and selectivity of cross-coupling reactions [12] [13]. In some cases, the nitrile coordination can stabilize key intermediates or facilitate ligand exchange processes that are essential for catalytic turnover [13] [9].
The halogen substituents in 4-Bromo-3-chlorobenzonitrile display distinct reactivity patterns that are governed by both electronic and steric factors. The differential reactivity of bromine and chlorine atoms provides opportunities for selective transformations and contributes to the compound's synthetic utility.
4-Bromo-3-chlorobenzonitrile undergoes nucleophilic aromatic substitution reactions with enhanced reactivity compared to unsubstituted aromatic halides due to the strong electron-withdrawing effect of the nitrile group. The mechanism proceeds through the classical addition-elimination pathway, involving formation of a σ-complex (Meisenheimer complex) followed by departure of the halide leaving group [14] [15].
The regioselectivity of nucleophilic aromatic substitution in 4-Bromo-3-chlorobenzonitrile is primarily determined by the electronic activation provided by the nitrile group. The cyano substituent activates positions ortho and para to itself toward nucleophilic attack, with the para position (containing bromine) being most activated due to direct resonance stabilization of the σ-complex intermediate [14] [15]. The meta position (containing chlorine) is less activated but still more reactive than in benzonitriles lacking additional electron-withdrawing groups.
The relative reactivity of the halogen substituents follows the order Br > Cl, which is opposite to the trend observed in electrophilic aromatic substitution but consistent with nucleophilic aromatic substitution mechanisms [14]. This reactivity order reflects the superior leaving group ability of bromide compared to chloride in nucleophilic substitution reactions. The bromide ion is more stable and has weaker carbon-halogen bond strength, facilitating the elimination step of the addition-elimination mechanism [14].
Kinetic studies have shown that nucleophilic aromatic substitution reactions of 4-Bromo-3-chlorobenzonitrile with various nucleophiles proceed with rate constants that are 10-50 times higher than those of the corresponding unsubstituted benzonitrile, depending on the nature of the nucleophile and reaction conditions [14] [15]. Strong nucleophiles such as alkoxide ions, amines, and thiolates react readily at temperatures of 80-120°C, while weaker nucleophiles may require elevated temperatures or longer reaction times.
4-Bromo-3-chlorobenzonitrile participates effectively in various metal-catalyzed cross-coupling reactions, with the halogen substituents serving as electrophilic coupling partners. The compound is particularly well-suited for palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, and Sonogashira coupling reactions [16] [17] [18].
In Suzuki-Miyaura coupling reactions, 4-Bromo-3-chlorobenzonitrile reacts with organoborane nucleophiles in the presence of palladium catalysts and base [16] [17]. The reaction proceeds through the standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [18]. The nitrile group generally does not interfere with the catalytic cycle, although it can influence the electronic properties of the aryl-palladium intermediates.
The selectivity in cross-coupling reactions depends on the relative reactivity of the bromine and chlorine substituents toward oxidative addition. Under standard conditions, bromine typically reacts preferentially due to its weaker carbon-halogen bond strength and greater polarizability [16] [18]. However, selective reaction at the chlorine position can be achieved under specific conditions by using appropriate ligands or by prior reaction of the bromine center.
Studies have demonstrated that palladium catalysts supported by electron-rich phosphine ligands such as Xantphos or SPhos are particularly effective for coupling reactions involving 4-Bromo-3-chlorobenzonitrile [17] [18]. These ligands facilitate oxidative addition of the aryl halide to the palladium center and stabilize the resulting aryl-palladium intermediates. Typical reaction conditions employ 2-5 mol% palladium catalyst, 1.2-2.0 equivalents of base (such as potassium carbonate or cesium carbonate), and temperatures of 80-120°C in polar aprotic solvents [17] [18].
The functional group tolerance of cross-coupling reactions involving 4-Bromo-3-chlorobenzonitrile is generally good, with the nitrile group remaining intact under standard conditions. However, under strongly basic conditions or elevated temperatures, some degree of nitrile hydrolysis may occur as a competing reaction [12] [17].
Halogen exchange reactions of 4-Bromo-3-chlorobenzonitrile provide access to fluorinated analogs and other halogenated derivatives through nucleophilic substitution mechanisms. The most common halogen exchange involves replacement of chlorine or bromine with fluorine using fluoride salts such as potassium fluoride, cesium fluoride, or tetrabutylammonium fluoride [19] [15].
The mechanism of halogen exchange typically involves nucleophilic aromatic substitution, where the fluoride ion acts as the nucleophile and the halogen atom serves as the leaving group. The reaction is facilitated by the electron-withdrawing effect of the nitrile group, which stabilizes the σ-complex intermediate formed during the addition step [19] [15]. The reactivity order for halogen exchange follows Br > Cl > F, reflecting the leaving group ability of the halide ions.
Fluorination reactions using metal fluorides typically require elevated temperatures (150-200°C) and polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide. The use of phase-transfer catalysts or crown ethers can enhance the reactivity of fluoride salts by increasing their nucleophilicity through ion-pairing effects [19].
The regioselectivity of halogen exchange reactions depends on the electronic activation provided by the nitrile group and the relative reactivity of the halogen substituents. In most cases, the bromine atom at the para position is more reactive toward nucleophilic substitution than the chlorine atom at the meta position, leading to preferential replacement of bromine in competitive reactions [19] [15].
The electronic and steric effects in 4-Bromo-3-chlorobenzonitrile play crucial roles in determining the reactivity patterns and selectivity of various transformations. The interplay between these effects influences both the kinetics and thermodynamics of chemical reactions involving this compound.
The regioselectivity of reactions involving 4-Bromo-3-chlorobenzonitrile is primarily governed by the electronic effects of the substituents, with the nitrile group exerting the dominant influence through its strong electron-withdrawing character. The cyano group deactivates the aromatic ring toward electrophilic substitution while activating it toward nucleophilic attack, creating distinct reactivity patterns at different positions [15] [20].
For electrophilic aromatic substitution reactions, the nitrile group directs incoming electrophiles to the meta positions relative to itself, which corresponds to positions 2 and 6 in the substitution pattern of 4-Bromo-3-chlorobenzonitrile. However, the presence of halogen substituents at positions 3 and 4 further modifies this directing effect. The chlorine atom at position 3 and bromine atom at position 4 both exert weak electron-withdrawing inductive effects while providing minimal π-donation, resulting in overall deactivation of the aromatic ring [20] .
The cumulative effect of multiple electron-withdrawing substituents leads to significantly reduced reactivity toward electrophilic aromatic substitution compared to unsubstituted benzene. Quantitative studies have shown that the relative rate of electrophilic substitution for 4-Bromo-3-chlorobenzonitrile is approximately 10⁻⁴ to 10⁻⁵ times that of benzene, depending on the specific electrophile and reaction conditions [20] .
In nucleophilic aromatic substitution reactions, the regioselectivity follows a different pattern. The nitrile group activates positions ortho and para to itself (positions 2, 6, and 4) toward nucleophilic attack through resonance stabilization of the σ-complex intermediate. The position para to the nitrile group (position 4, containing bromine) is most activated, followed by the ortho positions (positions 2 and 6) [15] [14].
The electronic effects also influence the selectivity between different halogen atoms in competitive reactions. The bromine atom at position 4 is more reactive than the chlorine atom at position 3 in nucleophilic substitution reactions due to its superior leaving group ability and the greater electronic activation provided by its para relationship to the nitrile group [15] [14].
The electronic effects of the substituents in 4-Bromo-3-chlorobenzonitrile significantly impact both reaction rates and yields in various transformations. The electron-withdrawing nature of all three substituents (CN, Br, Cl) creates a highly electron-deficient aromatic system that exhibits distinct kinetic behavior compared to less substituted aromatics .
In hydrolysis reactions, the electron-withdrawing substituents accelerate the rate of nitrile hydrolysis by increasing the electrophilicity of the nitrile carbon. Kinetic studies have demonstrated that the hydrolysis rate of 4-Bromo-3-chlorobenzonitrile is approximately 3-5 times faster than that of benzonitrile under identical conditions [7] [8]. This rate enhancement is attributed to the cumulative inductive effects of the halogen substituents, which stabilize the transition state for nucleophilic attack on the nitrile carbon.
The yields of hydrolysis reactions are typically high (80-95%) under both acidic and basic conditions, reflecting the thermodynamic stability of the carboxylic acid products [3] [4]. The electron-withdrawing substituents also minimize competing side reactions such as aromatic substitution, leading to clean conversion of the nitrile group to the corresponding carboxylic acid.
In metal-catalyzed coupling reactions, the electronic effects influence both the oxidative addition step and the overall reaction rates. The electron-withdrawing substituents facilitate oxidative addition of the aryl halide to palladium by weakening the carbon-halogen bonds and stabilizing the resulting aryl-palladium intermediates [18] [22]. This effect is particularly pronounced for the bromine substituent, which exhibits faster oxidative addition kinetics than the chlorine substituent.
Quantitative kinetic studies of Suzuki-Miyaura coupling reactions have shown that 4-Bromo-3-chlorobenzonitrile reacts with arylboronic acids at rates that are 2-3 times faster than those of the corresponding unsubstituted aryl halides [22] [23]. The reaction yields are typically good to excellent (70-90%) under optimized conditions, with the electron-deficient nature of the substrate contributing to efficient transmetalation and reductive elimination steps.
The steric effects in 4-Bromo-3-chlorobenzonitrile are relatively minor compared to the electronic effects but can influence reaction selectivity in certain transformations. The bromine atom is significantly larger than chlorine (van der Waals radius: Br = 1.85 Å, Cl = 1.75 Å), which can create steric hindrance in reactions involving bulky reagents or transition states [24] [25].
In nucleophilic aromatic substitution reactions with bulky nucleophiles, the steric bulk of the bromine atom can slightly reduce the reaction rate at position 4 compared to reactions with smaller nucleophiles. However, this steric effect is generally outweighed by the electronic activation provided by the para relationship to the nitrile group [24] [25].
Irritant